molecular formula C23H25N3O3S B360119 N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide CAS No. 690245-17-1

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

Cat. No. B360119
M. Wt: 423.5g/mol
InChI Key: IIDCKYCYHXLPEK-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, commonly known as PMSF, is a widely used serine protease inhibitor in biochemistry and molecular biology research. PMSF is a potent inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. It has been extensively used in various research applications, including protein purification, enzyme assays, and western blotting.

Scientific Research Applications

Electrophoretic Separation and Sensitivity Enhancement

Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). The study developed an effective separation method and enhanced sensitivity through large-volume sample stacking for online concentration, demonstrating the method's promise for quality control in pharmaceutical applications (Ye et al., 2012).

Novel Soluble Fluorinated Polyamides Incorporation

A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized, leading to the development of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various applications including in the field of electronics (Liu et al., 2013).

Molecular Structure and Bioactivity Insights

The molecular structure of N-((4-aminophenyl)sulfonyl)benzamide was thoroughly studied using density functional theory, revealing insights into its reactivity, electronic properties, and bioactive nature. The research highlighted the compound's antifungal and antiviral potential, paving the way for further exploration in medicinal chemistry (FazilathBasha et al., 2021).

Discovery of Isotype-Selective Histone Deacetylase Inhibitor

MGCD0103, a compound structurally related to N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, was discovered as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrated significant antitumor activity and potential as an anticancer drug, undergoing clinical trials (Zhou et al., 2008).

Solid Phase Synthesis and Crystal Structure Analysis

The solid-phase synthesis technique was utilized to synthesize N-p-Methylbenzyl benzamide, showcasing the methodology's efficiency. The crystal structure of the synthesized compound was determined, providing valuable structural data for further scientific applications (Luo & Huang, 2004).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)26-20-10-8-19(9-11-20)23(27)25-14-21-7-5-6-12-24-21/h5-13,26H,14H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDCKYCYHXLPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

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